![molecular formula C22H18N2O4S B2745825 2-[2-(Furan-2-yl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]-1,2,3,4-tetrahydroisoquinoline CAS No. 862793-33-7](/img/structure/B2745825.png)
2-[2-(Furan-2-yl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]-1,2,3,4-tetrahydroisoquinoline
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Description
2-[2-(Furan-2-yl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]-1,2,3,4-tetrahydroisoquinoline is a useful research compound. Its molecular formula is C22H18N2O4S and its molecular weight is 406.46. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
2-[2-(Furan-2-yl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]-1,2,3,4-tetrahydroisoquinoline and related compounds have been synthesized and characterized, providing insights into their structural and chemical properties. Mutlu et al. (2012) synthesized and characterized novel tetrahydroquinazoline and a Co(III) complex, highlighting the potential of such compounds in coordination chemistry and possibly catalysis, although the compound of interest differs slightly in structural details. Their work elucidated the molecular structure through various spectral methods, including FT-IR, NMR, and single-crystal X-ray diffraction, demonstrating the compound's crystallization in the monoclinic system (Mutlu, Irez, Çolak, & Yılmaz, 2012).
Chemical Reactions and Transformations
The chemical behavior and transformations of furan and phenylsulfonyl-containing compounds have been explored through various reactions. Guillard et al. (2001) investigated the one-step synthesis of 5-acylisothiazoles from furans, which involves the transformation of substituted furans into isothiazoles, a process that could potentially be applicable or analogous to reactions involving this compound or its precursors. Their results, which include X-ray structures of the synthesized compounds, provide valuable information on the electrophilic attack and ring-opening mechanisms relevant to furan and sulfone chemistry (Guillard, Lamazzi, Meth–Cohn, Rees, White, & Williams, 2001).
Potential Biological Activities
While direct studies on this compound specifically are not found, related compounds have been evaluated for biological activities. Chen et al. (2006) synthesized and evaluated 2-(furan-2-yl)-4-phenoxyquinoline derivatives for anti-inflammatory properties, demonstrating the potential of furan and phenylsulfonyl moieties in mediating biological activities. These studies suggest a possible avenue for the exploration of biological applications for the compound , although it's noted that the exact compound wasn't the subject of the study (Chen, Zhao, Lu, Tzeng, & Wang, 2006).
properties
IUPAC Name |
4-(benzenesulfonyl)-5-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O4S/c25-29(26,18-9-2-1-3-10-18)21-22(28-20(23-21)19-11-6-14-27-19)24-13-12-16-7-4-5-8-17(16)15-24/h1-11,14H,12-13,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGWFEVUGHBZWBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=C(N=C(O3)C4=CC=CO4)S(=O)(=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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